Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate Methyl 2-Amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate is an intermediate in the synthesis of Rosuvastatin-d3 Sodium Salt, the labeled analogue of Rosuvastatin, a selective, competitive HMG-CoA reductase inhibitor. Antilipemic.

Brand Name: Vulcanchem
CAS No.: 160009-37-0
VCID: VC21136741
InChI: InChI=1S/C15H16FN3O2/c1-8(2)12-11(14(20)21-3)13(19-15(17)18-12)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)
SMILES: CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)N
Molecular Formula: C15H16FN3O2
Molecular Weight: 289.3 g/mol

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate

CAS No.: 160009-37-0

Cat. No.: VC21136741

Molecular Formula: C15H16FN3O2

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate - 160009-37-0

Specification

CAS No. 160009-37-0
Molecular Formula C15H16FN3O2
Molecular Weight 289.3 g/mol
IUPAC Name methyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C15H16FN3O2/c1-8(2)12-11(14(20)21-3)13(19-15(17)18-12)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)
Standard InChI Key RMYXELUYVYVDAI-UHFFFAOYSA-N
SMILES CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)N
Canonical SMILES CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)N

Introduction

Chemical Identity and Structure

Molecular Characteristics

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by four key structural features: an amino group at position 2, a 4-fluorophenyl moiety at position 4, an isopropyl group at position 6, and a methyl carboxylate at position 5 of the pyrimidine ring. This compound belongs to the broader class of substituted pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. The structural arrangement of this molecule creates a unique electronic distribution that influences its chemical reactivity and biological interactions.

Related Compounds

Several structurally similar compounds have been documented in chemical databases and research literature. For instance, methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate (CAS: 1133115-54-4) shares significant structural similarities but lacks the isopropyl group at position 6. Another related compound is methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate (CAS: 488798-38-5), which differs only in having a chloro substituent instead of an amino group at position 2 . These related compounds provide a framework for understanding the potential properties and applications of our target molecule.

Physical and Chemical Properties

Structural Comparison Table

FeatureMethyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylateMethyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylateMethyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate
Position 2Amino groupAmino groupChloro group
Position 44-Fluorophenyl4-Fluorophenyl4-Fluorophenyl
Position 5Methyl carboxylateMethyl carboxylateMethyl carboxylate
Position 6Isopropyl groupHydrogenIsopropyl group
Molecular FormulaC₁₅H₁₆FN₃O₂ (estimated)C₁₂H₁₀FN₃O₂C₁₅H₁₄ClFN₂O₂
Molecular Weight~289 g/mol (estimated)247.22 g/mol308.74 g/mol

Analytical Characterization

Spectroscopic Properties

The characterization of Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate would typically involve various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the pyrimidine core, the amino group, the 4-fluorophenyl moiety, the isopropyl group, and the methyl carboxylate. Mass spectrometry would provide information about the molecular weight and fragmentation patterns. Infrared spectroscopy would help identify functional groups such as the amino group, carboxylate, and aromatic rings.

Predictive Spectroscopic Data

Based on the structural features, the following spectroscopic characteristics might be expected:

  • ¹H NMR: Signals for the methyl ester (singlet, ~3.8-4.0 ppm), isopropyl methyl groups (doublet, ~1.2-1.4 ppm), isopropyl CH (multiplet, ~2.8-3.2 ppm), amino protons (broad singlet, ~5.5-6.5 ppm), and aromatic protons from the 4-fluorophenyl group (multiplets, ~7.0-8.0 ppm).

  • ¹³C NMR: Characteristic signals for the carbonyl carbon of the ester (~165-170 ppm), pyrimidine ring carbons, aromatic carbons, and aliphatic carbons from the isopropyl and methyl groups.

  • Mass Spectrum: A molecular ion peak corresponding to the molecular weight of approximately 289 g/mol, with characteristic fragmentation patterns.

Comparative Analysis

Relationship to Rosuvastatin

Interestingly, some structurally related compounds are associated with rosuvastatin, a widely used statin medication for managing cholesterol levels. For instance, Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate is identified as "Rosuvastatin Impurity 26" . This suggests that our target compound might have connections to the synthesis or metabolism of rosuvastatin, or could potentially share some pharmacological properties with this important medication.

Structural Modifications and Their Impact

The specific structural modifications in Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate compared to related compounds would be expected to influence its properties and activities. For example:

  • The amino group at position 2 (versus chloro or methylsulfonyl in related compounds) would alter hydrogen bonding capabilities and electronic distribution.

  • The isopropyl group at position 6 (present in some related compounds but absent in others) would affect lipophilicity and steric properties.

Research Directions and Future Perspectives

Future Investigations

Future research on this compound might focus on:

  • Optimized synthetic routes for efficient production

  • Comprehensive characterization of physical, chemical, and biological properties

  • Structure-activity relationship studies to understand the impact of each structural feature

  • Development of analogs with enhanced biological activities or improved drug-like properties

  • Exploration of potential therapeutic applications based on its structural similarities to compounds with known biological activities

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